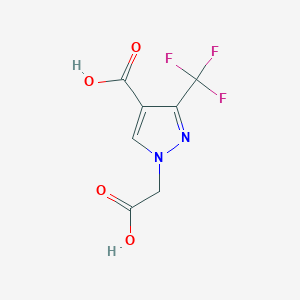

1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring three key substituents:

- Trifluoromethyl group (-CF₃) at position 3, enhancing lipophilicity and metabolic stability.

- Carboxylic acid (-COOH) at position 4, contributing to solubility and molecular interactions.

Below, we compare it to similar pyrazole derivatives documented in recent research.

Properties

IUPAC Name |

1-(carboxymethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4/c8-7(9,10)5-3(6(15)16)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTRRVBAODALBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazole-4-carboxylic acids with trifluoromethyl substituents typically involves:

- Preparation of appropriate β-dicarbonyl or α,β-unsaturated intermediates bearing trifluoromethyl groups.

- Condensation with hydrazine derivatives (e.g., methylhydrazine or hydrazine hydrate) to form the pyrazole ring.

- Functional group transformations to introduce or modify carboxymethyl substituents.

- Purification steps including recrystallization to achieve high purity and reduce isomeric impurities.

Key Preparation Methods from Related Compounds

Condensation and Cyclization Using β-Dicarbonyl Precursors

One common approach is the condensation of trifluoromethyl-substituted β-dicarbonyl compounds with hydrazine derivatives. This method involves:

- Starting from trifluoromethylated β-ketoesters or β-diketones.

- Reacting with hydrazine or substituted hydrazines under controlled temperature to form the pyrazole ring.

- Hydrolysis or further functionalization to introduce carboxymethyl groups at the N-1 position or on the pyrazole ring.

This approach is supported by patent literature describing pyrazole-3-carboxylic acids preparation via condensation and cyclization reactions under mild conditions with good yields and purity.

Use of α,β-Unsaturated Esters and Halogenated Acetyl Precursors

A more advanced method involves:

- The reaction of α,β-unsaturated esters with trifluoroacetyl halides at low temperatures, followed by alkaline hydrolysis to yield α-trifluoroacetyl intermediates.

- Subsequent condensation with hydrazine aqueous solutions in the presence of catalysts such as sodium or potassium iodide to promote cyclization.

- Acidification and recrystallization to isolate the pure pyrazole carboxylic acid.

This method is exemplified in the synthesis of difluoromethyl and methyl-substituted pyrazole-4-carboxylic acids, which share mechanistic and procedural similarities with trifluoromethyl analogs.

Detailed Stepwise Preparation Example (Adapted from Related Methods)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Substitution/Hydrolysis | α,β-unsaturated ester + trifluoroacetyl halide (e.g., CF3COCl) + acid-binding agent in organic solvent, low temperature addition, followed by alkali hydrolysis | Formation of α-trifluoroacetyl intermediate carboxylic acid | Intermediate solution ready for condensation |

| 2. Condensation/Cyclization | Add catalyst (e.g., KI or NaI) to intermediate solution, then add hydrazine hydrate or methylhydrazine aqueous solution at low temperature, followed by heating under reduced pressure | Cyclization to form crude 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Crude pyrazole product containing isomers |

| 3. Acidification & Isolation | Acidify reaction mixture with dilute HCl to precipitate product, cool, stir, filter | Isolation of crude pyrazole acid | Solid crude product |

| 4. Purification | Recrystallization from aqueous alcohol mixtures (e.g., 40% ethanol-water) under reflux and cooling | Removal of isomers and impurities | Pure 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with >99% purity |

Reaction Parameters and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature (Step 1) | 0 to 10 °C (addition), then room temp | Controls selectivity of substitution |

| Temperature (Step 2) | -30 to 20 °C (addition), then 40-85 °C (cyclization) | Low temp minimizes side reactions; heating promotes cyclization |

| Catalyst loading | 0.5 to 1.5 equivalents (e.g., KI) | Enhances cyclization efficiency |

| pH during isolation | 1-2 (acidification) | Ensures precipitation of product |

| Recrystallization solvent | 35-65% aqueous alcohol (methanol, ethanol, isopropanol) | Balances solubility and purity |

Research Findings and Yields

- The use of trifluoroacetyl halides in substitution/hydrolysis reactions followed by hydrazine condensation yields pyrazole carboxylic acids with high regioselectivity.

- Catalyst addition (iodide salts) improves cyclization yield and reduces isomer formation.

- Recrystallization from aqueous alcohol achieves chemical purity above 99.5%, essential for pharmaceutical or agrochemical applications.

- Yields for analogous difluoromethyl pyrazole carboxylic acids reach approximately 75-80%, indicating the efficiency of this approach.

- The method allows reduction of by-products and isomeric impurities, simplifying downstream purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| β-Dicarbonyl Condensation | Trifluoromethyl β-ketoesters + hydrazine | Condensation, cyclization, hydrolysis | Straightforward, mild conditions | May require multiple purification steps |

| α,β-Unsaturated Ester + Trifluoroacetyl Halide | α,β-unsaturated ester + CF3COX + hydrazine + catalyst | Substitution/hydrolysis, condensation/cyclization, acidification, recrystallization | High yield, high purity, reduced isomers | Requires low temperature control and catalyst |

| Direct Pyrazole Cyclization (Patent Methods) | Trifluoroacetyl halide derivatives + hydrazine | Cyclization with catalyst, recrystallization | Efficient, scalable | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pathways involved in its mechanism of action include enzyme inhibition and modulation of receptor activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Pyrazole-4-Carboxylic Acid Derivatives

Key Observations:

Trifluoromethyl Group (-CF₃):

- Enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity .

- Widely used in agrochemicals (e.g., pyrazosulfuron-ethyl) and pharmaceuticals (e.g., leishmaniasis drug candidates) .

Carboxylic Acid at Position 4:

- Improves water solubility and enables salt formation or amide conjugation (e.g., in DNDI-6148, a preclinical antileishmanial agent) .

Methyl (-CH₃): Simplifies synthesis and reduces steric hindrance, favoring industrial production . Hydroxyethyl (-CH₂CH₂OH): Balances hydrophilicity and flexibility, as seen in research chemicals .

Biological Activity

1-(Carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that exhibits significant biological activity, particularly in anti-inflammatory and analgesic applications. This compound features a unique combination of carboxymethyl and trifluoromethyl groups, which enhances its pharmacological properties, making it a candidate for various therapeutic uses.

- Molecular Formula : C7H5F3N2O4

- Molecular Weight : 238.12 g/mol

- Structure : The compound consists of a five-membered pyrazole ring with two carboxylic acid functionalities and a trifluoromethyl group, contributing to its lipophilicity and potential binding affinity to biological targets.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Contains a methyl group instead of carboxymethyl | Potentially lower polarity |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Ethyl ester instead of carboxylic acid | Enhanced lipophilicity |

| 3-Trifluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Lacks carboxymethyl group | Different bioactivity profile |

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit notable anti-inflammatory effects. A study highlighted that derivatives of this compound showed significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process. Specifically, compounds with similar structures demonstrated selectivity indexes indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX Inhibition

In a comparative study, various pyrazole derivatives were screened for their COX inhibitory activity. For instance, one derivative exhibited an IC50 value of 5.40 μM for COX-1 and 0.01 μM for COX-2, showcasing its potency compared to standard treatments like celecoxib .

Analgesic Activity

The analgesic properties of 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been evaluated using models such as the carrageenan-induced paw edema test in rats. Results indicated that this compound significantly reduced pain responses, suggesting its efficacy as an analgesic agent .

Safety Profile

Safety assessments conducted on related pyrazole compounds revealed minimal degenerative changes in vital organs such as the stomach and liver, indicating their potential for gastrointestinal safety . In vivo studies demonstrated that the acute oral toxicity levels were above 2000 mg/kg, suggesting a favorable safety margin for therapeutic use .

The dual functionality of the carboxymethyl and trifluoromethyl groups enhances the compound's interaction with biological targets. The carboxylic acid moieties facilitate hydrogen bonding with enzyme active sites, while the trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(carboxymethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction parameters affect yield?

- The compound is typically synthesized via multi-step routes involving ester intermediates, nucleophilic substitutions, and acid hydrolysis. For example, coupling reactions with reagents like 3-methoxybenzyl bromide under cesium carbonate in acetonitrile (12–24 hours, room temperature) yield intermediates, followed by hydrolysis using conditions like TFA/water to generate the carboxylic acid . Reaction duration (e.g., 76–96 hours for complete conversion) and purification via preparative HPLC (62–71% yields) are critical for optimizing purity and yield .

Q. Which analytical techniques are essential for verifying the structure and purity of this compound?

- 1H/13C NMR : Key for confirming substituent positions and chemical environments (e.g., trifluoromethyl resonance at δ ~120 ppm in 13C NMR) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ = 422.0) and purity (>95%) .

- HPLC : Ensures chromatographic purity (>90%) and identifies byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during derivative synthesis (e.g., unexpected NMR peaks)?

- Step 1 : Cross-validate assignments using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in crowded regions like the pyrazole ring .

- Step 2 : Compare experimental data with computational predictions (DFT-based NMR simulations) to identify misassignments .

- Step 3 : Repurify intermediates via column chromatography or recrystallization to eliminate impurities causing anomalous peaks .

Q. What strategies improve solubility for in vitro bioassays, given the compound’s hydrophobicity?

- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous solubility while maintaining bioactivity .

- Prodrug design : Synthesize ester or amide derivatives (e.g., ethyl esters) that hydrolyze in physiological conditions .

- Micellar encapsulation : Employ surfactants like Tween-80 to stabilize the compound in cell culture media .

Q. How do structural modifications (e.g., substituent additions) influence biological activity and mechanism of action?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability, while carboxymethyl groups improve binding to polar enzyme pockets (e.g., Keap1 inhibitors) .

- Mechanistic studies : Use kinase assays (e.g., mTOR/p70S6K inhibition) and autophagy markers (LC3-II) to link structural changes to anti-proliferative effects in cancer models .

- SAR analysis : Compare IC50 values of derivatives to identify critical functional groups (e.g., pyrazole C-3 trifluoromethyl is essential for ATP-competitive kinase binding) .

Methodological Considerations

Q. What protocols are recommended for large-scale synthesis while minimizing side reactions?

- Stepwise temperature control : Initiate reactions at 0°C to suppress exothermic side reactions, then gradually warm to room temperature .

- Catalyst optimization : Use Pd(PPh3)4 for Suzuki-Miyaura couplings to improve regioselectivity in arylations .

- In-line monitoring : Employ FTIR or ReactIR to track reaction progress and terminate at optimal conversion points .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.